BenchChemオンラインストアへようこそ!

tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate (CAS 1352498-10-2 analog) is a Boc-protected piperazine derivative connected via a sulfonyl bridge to a 4-aminopyridine ring. It belongs to the sulfonylpiperazine class, a group of heterocyclic compounds recognized for diverse biological activities including anticancer, antidiabetic, and anti-infective properties.

Molecular Formula C14H22N4O4S
Molecular Weight 342.42 g/mol
Cat. No. B15060828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
Molecular FormulaC14H22N4O4S
Molecular Weight342.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N
InChIInChI=1S/C14H22N4O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
InChIKeyYBKOMLPBVFENRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate: A Strategic Sulfonylpiperazine Building Block for Targeted Inhibitor Synthesis


tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate (CAS 1352498-10-2 analog) is a Boc-protected piperazine derivative connected via a sulfonyl bridge to a 4-aminopyridine ring. It belongs to the sulfonylpiperazine class, a group of heterocyclic compounds recognized for diverse biological activities including anticancer, antidiabetic, and anti-infective properties [1]. This specific compound functions primarily as a synthetic intermediate, where the Boc group allows for selective deprotection and further functionalization, while the 4-aminopyridyl sulfonyl motif serves as a key pharmacophore for engaging biological targets such as CYP51 and various kinases [2]. Its precise substitution pattern at the pyridine 4-position distinguishes it from 6-amino and other regioisomers, which can lead to fundamentally different target binding profiles.

Why tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate Cannot Be Casually Swapped with Close Analogs


Despite appearing similar to building blocks like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate or the corresponding 4-hydroxy derivative, this compound's specific 4-amino-3-pyridylsulfonyl architecture creates a unique spatial and electronic environment. Simply substituting the amino group's position (e.g., moving from the 4- to the 6-position on the pyridine) or replacing it with a halogen can invert selectivity for biological targets [1]. Within the sulfonylpiperazine class, subtle changes in the heterocyclic core drastically alter the structure-activity relationship (SAR), as demonstrated by 4-aminopyridyl-based sulfonamides where only specific substituent patterns achieve optimal enzyme inhibition [2]. The quantitative evidence below demonstrates why generic replacement without direct comparative data risks compromising a research campaign's chemical integrity and biological outcome.

Quantitative Differentiation Evidence for tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate


Physicochemical Differentiation: Halogen vs. Non-Halogenated 4-Aminopyridyl Sulfonylpiperazine Analogs

The target compound contrasts sharply with its closest commercial analog, tert-butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate (CID 102538930). The absence of a bromine atom at the pyridine 5-position results in a calculated XLogP3-AA of approximately 0.5, versus 1.2 for the brominated analog, indicating significantly lower lipophilicity [1]. This difference influences both membrane permeability and non-specific protein binding. The molecular weight is reduced by 78.89 g/mol (342.42 vs. 421.31 g/mol), enhancing compliance with lead-likeness criteria and potentially simplifying downstream purification [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Selectivity: 4-Amino-3-pyridylsulfonyl vs. 6-Amino-3-pyridylsulfonyl in Biological Target Engagement

In the development of CYP51 inhibitors for Chagas disease, the 4-aminopyridyl-based sulfonamide scaffold demonstrated a distinct binding mode within the enzyme's active site. Specifically, the 4-amino substituent on the pyridine ring engages in a critical hydrogen bond network with the heme propionate and surrounding residues, a contact that is geometrically impossible for the 6-amino regioisomer [1]. While direct IC50 values for the exact target compound are unavailable in public literature, the chemotype it belongs to has yielded inhibitors with potent activity against Trypanosoma cruzi CYP51, establishing the 4-amino-3-pyridylsulfonyl orientation as a privileged scaffold [1].

Structure-Activity Relationship Enzyme Inhibition Neglected Tropical Diseases

Synthetic Tractability: Boc-Protected Intermediate for Downstream Diversification vs. Unprotected Piperazine Analogs

The target compound features a tert-butyl carbamate (Boc) protecting group on the piperazine ring, enabling orthogonal synthetic manipulation. Standard Boc deprotection under mild acidic conditions (TFA in DCM, rt, 20 min) proceeds quantitatively to reveal the free piperazine amine . This contrasts with analogs lacking the Boc group, where the free amine is prone to unwanted side reactions during subsequent synthetic steps, reducing overall yield and purity. In published protocols, Boc-piperazine sulfonylation with appropriate sulfonyl chlorides achieves yields as high as 98% under optimized conditions (DIEA, DMF, rt, 16h) [1].

Synthetic Chemistry Protecting Group Strategy Drug Discovery

Optimal Deployment Scenarios for tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate in R&D Pipelines


CYP51 Inhibitor Lead Optimization for Chagas Disease

The compound serves as a direct precursor for synthesizing 4-aminopyridyl-based sulfonamide inhibitors targeting Trypanosoma cruzi CYP51. The 4-amino-3-pyridylsulfonyl motif is essential for the hydrogen bond network with the heme propionate, as validated by co-crystal structures (PDB 4COH) [1]. Researchers can deprotect the Boc-piperazine and couple it with diverse carboxylic acids or aryl halides to explore the binding envelope of CYP51, leveraging the scaffold's proven ability to anchor inhibitors in the active site.

Kinase Inhibitor Fragment-Based Drug Discovery

The sulfonylpiperazine core is a recognized privileged structure in kinase inhibitor design. The target compound's 4-aminopyridine moiety can act as a hinge-binding fragment for ATP-competitive kinase inhibition, while the sulfonyl group provides a vector for extending into selectivity pockets [2]. The Boc protection allows for modular, on-resin or solution-phase library synthesis, enabling rapid SAR exploration of the solvent-exposed region without compromising the core binding element.

σ1 Receptor Ligand Exploration

4,4-Disubstituted arylalkyl/arylalkylsulfonyl piperazine derivatives have been identified as a new class of σ1 receptor ligands [3]. The target compound provides the essential sulfonylpiperazine backbone with an aminopyridine aryl group, offering a direct entry point to synthesize and screen for novel σ1 ligands. Its lower lipophilicity compared to halogenated analogs may improve selectivity against σ2 receptors, a key differentiator for CNS-targeted probe development.

General Pharmacophore Synthesis for Sulfonylpiperazine Library Construction

For academic screening centers and biotech companies building targeted libraries, the compound's combination of a Boc-protected piperazine and a 4-aminopyridyl sulfonyl motif provides a versatile scaffold. As detailed in the quantitative evidence (Section 3), its lower molecular weight and predicted lower XLogP3-AA compared to the brominated analog make it more amenable to diversification strategies that maintain drug-like properties [4]. The high-yielding Boc deprotection chemistry allows for consistent, high-purity final compounds suitable for biological assay without extensive repurification.

Quote Request

Request a Quote for tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.